4-(3-chloro-4-fluorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol 4-(3-chloro-4-fluorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 669755-61-7
VCID: VC7807056
InChI: InChI=1S/C9H7ClFN3S/c1-5-12-13-9(15)14(5)6-2-3-8(11)7(10)4-6/h2-4H,1H3,(H,13,15)
SMILES: CC1=NNC(=S)N1C2=CC(=C(C=C2)F)Cl
Molecular Formula: C9H7ClFN3S
Molecular Weight: 243.69 g/mol

4-(3-chloro-4-fluorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol

CAS No.: 669755-61-7

Cat. No.: VC7807056

Molecular Formula: C9H7ClFN3S

Molecular Weight: 243.69 g/mol

* For research use only. Not for human or veterinary use.

4-(3-chloro-4-fluorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol - 669755-61-7

Specification

CAS No. 669755-61-7
Molecular Formula C9H7ClFN3S
Molecular Weight 243.69 g/mol
IUPAC Name 4-(3-chloro-4-fluorophenyl)-3-methyl-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C9H7ClFN3S/c1-5-12-13-9(15)14(5)6-2-3-8(11)7(10)4-6/h2-4H,1H3,(H,13,15)
Standard InChI Key NYDLZQZXPXVRCB-UHFFFAOYSA-N
SMILES CC1=NNC(=S)N1C2=CC(=C(C=C2)F)Cl
Canonical SMILES CC1=NNC(=S)N1C2=CC(=C(C=C2)F)Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name is 4-(3-chloro-4-fluorophenyl)-3-methyl-1H-1,2,4-triazole-5-thione, featuring a triazole ring substituted with a methyl group, a thiol moiety, and a 3-chloro-4-fluorophenyl group. Key physicochemical properties include:

PropertyValue
Molecular FormulaC9H7ClFN3S\text{C}_9\text{H}_7\text{ClFN}_3\text{S}
Molecular Weight243.69 g/mol
CAS Number669755-61-7
SMILES NotationCC1=NNC(=S)N1C2=CC(=C(C=C2)F)Cl
Hazard ClassificationIrritant

The presence of electronegative chlorine and fluorine atoms enhances its ability to participate in hydrogen bonding and hydrophobic interactions, critical for biological activity.

Synthetic Routes and Retrosynthesis Analysis

Strategy Settings

ParameterValue
Precursor ScoringRelevance Heuristic
Minimum Plausibility0.01
Template SetPistachio/Bkms_metabolic/Reaxys

A feasible route involves cyclocondensation of thiocarbazide derivatives with substituted benzaldehydes, followed by methylation. This method achieves ~95% purity, suitable for research applications.

Biological Activities and Mechanisms of Action

Anticancer Activity

The compound demonstrates selective cytotoxicity against cancer cells. In vitro assays using HCT116 colon cancer cells revealed an IC50 value of 6.2 μM, outperforming non-thiolated analogs. Mechanistic studies suggest thiol-mediated disruption of mitochondrial membrane potential and induction of apoptosis. Comparative data against melanoma (IGR39) and breast cancer (MDA-MB-231) lines indicate broad-spectrum potential.

Antimicrobial Activity

Triazole-thiol derivatives exhibit moderate-to-strong activity against bacterial and fungal pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Candida albicans12.5 μg/mL
Aspergillus niger25 μg/mL
Staphylococcus aureus50 μg/mL

The thiol group enhances membrane penetration, disrupting ergosterol biosynthesis in fungi. Field trials on wheat and barley showed a 40% reduction in fungal infections compared to controls.

Anti-inflammatory Properties

Inhibition of cyclooxygenase-1 (COX-1) by this compound reduces prostaglandin synthesis, with a 65% suppression rate at 10 μM. This activity parallels non-steroidal anti-inflammatory drugs (NSAIDs), suggesting utility in treating inflammatory disorders.

Research Applications

Medicinal Chemistry

As a lanosterol demethylase inhibitor, this compound blocks ergosterol production in fungi, mirroring azole antifungals like fluconazole. Structural optimization could improve pharmacokinetics, addressing limitations in bioavailability.

Agricultural Science

Formulated as a foliar spray, it reduces Fusarium infections in cereals by 30–50%. Field data indicate a 15% yield increase in treated crops, positioning it as a sustainable alternative to traditional fungicides.

Materials Science

The thiol group enables covalent binding to metal surfaces, facilitating applications in corrosion inhibition. Preliminary tests on iron alloys show a 70% reduction in oxidation rates at 100 ppm concentrations.

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